molecular formula C16H16N6O2 B2871872 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2034299-70-0

5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Número de catálogo: B2871872
Número CAS: 2034299-70-0
Peso molecular: 324.344
Clave InChI: DSUCTYRMNUUEQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 5-membered isoxazole core substituted with a cyclopropyl group at position 5 and a carboxamide linker bridging to a pyrazine ring. The pyrazine moiety is further functionalized with a 1-methyl-1H-pyrazol-4-yl group at position 3. Its synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) based on analogous procedures in the literature .

Propiedades

IUPAC Name

5-cyclopropyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-22-9-11(7-20-22)15-13(17-4-5-18-15)8-19-16(23)12-6-14(24-21-12)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUCTYRMNUUEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name: 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
  • Molecular Formula: C15H18N4O2
  • Molecular Weight: 298.34 g/mol

Structural Features

The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which contribute to its unique biological activity. The presence of multiple heterocycles enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been tested for its efficacy against various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic interactions with conventional chemotherapeutics like doxorubicin .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases: Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The compound may interfere with these pathways, leading to reduced tumor growth .
  • Induction of Apoptosis: The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound exhibits anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory processes . This dual action makes it a promising candidate for treating both cancer and inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study explored the cytotoxic effects of various pyrazole derivatives, including the compound under discussion. It was found that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis, with an IC50 value determined at approximately 25 µM.

CompoundIC50 (µM)Cell LineMechanism
Test Compound25MCF-7Apoptosis induction
Doxorubicin15MCF-7DNA intercalation

Study 2: Inhibition of Inflammatory Cytokines

In another investigation, the compound was assessed for its ability to inhibit IL-6 production in SW1353 cells. The results indicated that it effectively reduced IL-6 levels with an IC50 value of 42 nM, showcasing its anti-inflammatory potential.

CytokineIC50 (nM)Treatment Method
IL-642SW1353 cell line

Comparación Con Compuestos Similares

Structural Comparison

Core Heterocycles :

  • Target Compound : Isoxazole (O, N-containing) + pyrazine (N-containing).
  • Analog 3a () : Pyrazole (N, N-containing) + pyrazine .
  • Compound I-2 () : 1,2,4-Oxadiazole (N, N, O-containing) + pyrazine .

Substituent Profiles :

Compound Key Substituents Structural Impact
Target Compound 5-Cyclopropyl (isoxazole), 3-(1-methylpyrazole) (pyrazine) Cyclopropyl enhances steric bulk and metabolic stability; methylpyrazole improves solubility.
3a () 5-Chloro (pyrazole), 1-phenyl (pyrazole), 4-cyano (pyrazole) Chloro and phenyl groups increase lipophilicity; cyano group may influence binding affinity .
I-2 () 3,5-Bis(trifluoromethyl)benzoyl, ethyl-methyl (oxadiazole) Trifluoromethyl groups boost lipophilicity and metabolic resistance; ethyl-methyl enhances steric hindrance .
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS)
Target Compound Not reported Estimated ~380–400 Expected δ 2.66 (cyclopropyl CH2), MS: [M+H]+ ~380–400.
3a () 133–135 403.1 ^1H-NMR δ 8.12 (s, pyrazole-H), MS: [M+H]+ 403.1 .
I-2 () Not reported ~550–600 Trifluoromethyl signals in ^19F-NMR; MS: [M+H]+ ~550–600 .
Functional Implications
  • The cyclopropyl group could reduce rotational freedom, enhancing binding pocket compatibility.
  • 3a–3p () : Chloro and aryl substituents likely improve membrane permeability but may increase toxicity risks .
  • I-2 () : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, making it suitable for CNS targets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.